Cas no 86072-47-1 (5'-S-(3-Aminophenyl)-5'-thioadenosine)
5'-S-(3-Aminophenyl)-5'-thioadenosine Chemical and Physical Properties
Names and Identifiers
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- Adenosine, 5'-S-(3-aminophenyl)-5'-thio-
- (2S,3S,4R,5R)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol
- 5'-S-(3-Aminophenyl)-5'-thioadenosine
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- Inchi: 1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
- InChI Key: NDGWFCVAYOISNC-XNIJJKJLSA-N
- SMILES: S(C1=CC=CC(N)=C1)C[C@H]1O[C@@H](N2C3C(=C(N=CN=3)N)N=C2)[C@H](O)[C@@H]1O
Experimental Properties
- Density: 1.78±0.1 g/cm3(Predicted)
- Melting Point: >150°C (dec.)
- Boiling Point: 760.0±70.0 °C(Predicted)
- Solubility: Soluble in DMSO (a little) \ methanol (a little)
- pka: 13.11±0.70(Predicted)
5'-S-(3-Aminophenyl)-5'-thioadenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577286-100mg |
5'-S-(3-Aminophenyl)-5'-thioadenosine |
86072-47-1 | 100mg |
$ 234.00 | 2023-09-08 | ||
| TRC | A577286-250mg |
5'-S-(3-Aminophenyl)-5'-thioadenosine |
86072-47-1 | 250mg |
$ 523.00 | 2023-09-08 | ||
| TRC | A577286-1g |
5'-S-(3-Aminophenyl)-5'-thioadenosine |
86072-47-1 | 1g |
$ 1777.00 | 2023-09-08 | ||
| TRC | A577286-1000mg |
5'-S-(3-Aminophenyl)-5'-thioadenosine |
86072-47-1 | 1g |
$ 1774.00 | 2023-04-19 |
5'-S-(3-Aminophenyl)-5'-thioadenosine Suppliers
5'-S-(3-Aminophenyl)-5'-thioadenosine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 5'-S-(3-Aminophenyl)-5'-thioadenosine
Adenosine, 5'-S-(3-aminophenyl)-5'-thio: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Adenosine, 5'-S-(3-aminophenyl)-5'-thio, with the CAS number 86072-47-1, is a specialized chemical compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the study of nucleoside analogs and their therapeutic potential.
The molecular structure of Adenosine, 5'-S-(3-aminophenyl)-5'-thio incorporates a thioether linkage at the 5' position of the adenosine molecule, which is further modified by the presence of a 3-aminophenyl group. This structural configuration imparts distinct chemical and biological properties to the compound, making it an intriguing subject for researchers exploring novel pharmacological agents. The thioether moiety enhances the compound's stability and reactivity, while the aminophenyl group introduces additional functional sites that can be exploited for drug design and development.
In recent years, there has been growing interest in nucleoside analogs due to their potential as antiviral, anticancer, and anti-inflammatory agents. The synthesis and characterization of Adenosine, 5'-S-(3-aminophenyl)-5'-thio have opened new avenues in this domain. Studies have demonstrated that this compound can interact with biological targets in unique ways, potentially leading to the development of more effective therapeutic strategies. For instance, its ability to modulate adenosine receptors has been explored in the context of treating neurological disorders and cardiovascular diseases.
The chemical properties of Adenosine, 5'-S-(3-aminophenyl)-5'-thio make it a versatile intermediate in organic synthesis. The presence of both the thioether and aminophenyl groups allows for further functionalization, enabling researchers to tailor its properties for specific applications. This flexibility has been leveraged in the development of novel derivatives with enhanced pharmacological activity. For example, modifications at the 3-aminophenyl group have been investigated to improve binding affinity to target enzymes and receptors.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of Adenosine, 5'-S-(3-aminophenyl)-5'-thio. Molecular modeling studies have revealed insights into its interactions with biological macromolecules, providing a rational basis for designing more effective drug candidates. These computational approaches have complemented experimental efforts, allowing for a more comprehensive evaluation of the compound's potential applications.
The pharmaceutical industry has shown particular interest in Adenosine, 5'-S-(3-aminophenyl)-5'-thio due to its potential as a lead compound for drug development. Its unique structural features suggest that it could be modified to target various diseases more effectively than existing treatments. Researchers are currently exploring its efficacy in preclinical models for conditions such as cancer, neurodegenerative disorders, and autoimmune diseases. Preliminary results are promising, indicating that this compound may offer significant therapeutic benefits.
In addition to its pharmaceutical applications, Adenosine, 5'-S-(3-aminophenyl)-5'-thio has potential uses in biochemical research. Its ability to interact with enzymes and nucleic acids makes it a valuable tool for studying fundamental biological processes. For instance, it has been used as a probe to investigate the mechanisms of adenosine metabolism and signaling pathways. Such studies contribute to our understanding of how these pathways are involved in health and disease.
The synthesis of Adenosine, 5'-S-(3-aminophenyl)-5'-thio presents both challenges and opportunities for chemists. While the structural complexity requires sophisticated synthetic techniques, it also offers a platform for innovation. Recent improvements in synthetic methodologies have made it possible to produce this compound with higher yields and purity. These advancements are crucial for enabling further research and development efforts.
The future prospects for Adenosine, 5'-S-(3-aminophenyl)-5'-thio are exciting and multifaceted. Ongoing research is focused on optimizing its pharmacological properties and exploring new applications. As our understanding of biological systems continues to grow, this compound is likely to play an increasingly important role in drug discovery and development. Its unique combination of chemical features makes it a promising candidate for addressing some of the most challenging medical conditions.
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